N-[(Z)-(4-butoxyphenyl)methylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine
Overview
Description
N-[(Z)-(4-butoxyphenyl)methylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl groups and a butoxyphenylmethylideneamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(4-butoxyphenyl)methylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between benzaldehyde and urea in the presence of a base such as sodium ethoxide.
Substitution Reactions: The phenyl groups are introduced through electrophilic aromatic substitution reactions using phenyl halides and a suitable catalyst.
Formation of the Butoxyphenylmethylideneamino Moiety: This step involves the reaction of 4-butoxybenzaldehyde with an amine, followed by the condensation with the pyrimidine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(4-butoxyphenyl)methylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Phenyl halides in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[(Z)-(4-butoxyphenyl)methylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: The compound is explored for its use in organic electronics and as a component in light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N-[(Z)-(4-butoxyphenyl)methylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may also interact with DNA or proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **N-[(Z)-(4-methoxyphenyl)methylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine
- **N-[(Z)-(4-chlorophenyl)methylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine
- **N-[(Z)-(4-ethoxyphenyl)methylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine
Uniqueness
N-[(Z)-(4-butoxyphenyl)methylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
N-[(Z)-(4-butoxyphenyl)methylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O/c1-3-4-19-33-25-17-15-22(16-18-25)21-29-32(2)28-30-26(23-11-7-5-8-12-23)20-27(31-28)24-13-9-6-10-14-24/h5-18,20-21H,3-4,19H2,1-2H3/b29-21- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIJXTKQEOCHPZ-ANYBSYGZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NN(C)C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N\N(C)C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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